molecular formula C9H8F2INO B14906880 N-(2,2-difluoroethyl)-2-iodobenzamide

N-(2,2-difluoroethyl)-2-iodobenzamide

Katalognummer: B14906880
Molekulargewicht: 311.07 g/mol
InChI-Schlüssel: NETILKFZRYUDCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,2-difluoroethyl)-2-iodobenzamide is a compound that has gained attention in various fields of scientific research due to its unique chemical properties. The presence of both fluorine and iodine atoms in its structure imparts distinct reactivity and stability, making it a valuable compound in medicinal chemistry, materials science, and other areas.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoroethyl)-2-iodobenzamide typically involves the reaction of 2-iodobenzoic acid with 2,2-difluoroethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,2-difluoroethyl)-2-iodobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides.

    Oxidation Reactions: Products include corresponding oxides.

    Reduction Reactions: Products include deiodinated benzamides.

Wirkmechanismus

The mechanism of action of N-(2,2-difluoroethyl)-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form hydrogen bonds and interact with biological molecules. The iodine atom can participate in halogen bonding, further influencing its biological activity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2,2-difluoroethyl)-2-iodobenzamide is unique due to the specific combination of fluorine and iodine atoms in its structure. This combination imparts distinct reactivity and stability, making it valuable in various applications. Compared to similar compounds, it offers a unique balance of properties that can be tailored for specific uses in medicinal chemistry, materials science, and other fields .

Eigenschaften

Molekularformel

C9H8F2INO

Molekulargewicht

311.07 g/mol

IUPAC-Name

N-(2,2-difluoroethyl)-2-iodobenzamide

InChI

InChI=1S/C9H8F2INO/c10-8(11)5-13-9(14)6-3-1-2-4-7(6)12/h1-4,8H,5H2,(H,13,14)

InChI-Schlüssel

NETILKFZRYUDCK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NCC(F)F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.